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molecular formula C15H14BrClO B057469 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS No. 461432-23-5

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No. B057469
M. Wt: 325.63 g/mol
InChI Key: ZUNCHZBITMUSRD-UHFFFAOYSA-N
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Patent
US09006403B2

Procedure details

To a stirred solution of Example 1A (1.440 kg, 4.26 mol) in anhydrous THF (7.2 L) under nitrogen was added sodium boronhydride (161 g, 4.26 mol) in one portion at 10˜15° C. After stirring for 30 min, the mixture was cooled to −5˜0° C. and aluminum (III) chloride (1136 g, 8.52 mol) was added carefully portionwise to the reaction mixture over 2 h. The reaction mixture was stirred at 0˜5° C. for 3 h after the addition. The reaction mixture was refluxed (65˜70° C.) for 15 h. The reaction was concentrated and water (5 kg) was added dropwise slowly in 3˜4 h under nitrogen atmosphere so that the internal temperature did not exceed 40° C. The reaction mixture was stirred for 3 h at 0˜5° C. The precipitate was filtered and washed with water (1.5 L). The crude product was then dissolved in 7.2 L absolute ethanol at 50˜55° C. The solution was slowly cooled to 25° C. in 3 h and at 10˜15° C. for 10 h, and 0˜5° C. for 2 h. The slurry was filtered and the solid was washed with chilled ethanol (500 mL) and dried under vacuum at 35° C. to afford the crude product. This product was recrystallized from absolute ethanol (5 L) once more and dried under vacuum at 35° C. to give the desired product (1.310 kg, yield 94%; HPLC purity>99%). 1H NMR (CDCl3, 400 MHz): δ 7.21˜7.29 (m, 3H), 7.11 (d, J=8.8 Hz, 2H,), 6.85 (d, J=8.8 Hz, 2H,), 3.99˜4.07 (m, 4H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
1.44 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.2 L
Type
solvent
Reaction Step One
Quantity
1136 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)=O)[CH:7]=1.[Na].[Cl-].[Al+3].[Cl-].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3.4.5,^1:19|

Inputs

Step One
Name
Quantity
1.44 kg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
7.2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1136 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −5˜0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0˜5° C. for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed (65˜70° C.) for 15 h
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
water (5 kg) was added dropwise slowly in 3˜4 h under nitrogen atmosphere so that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 40° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h at 0˜5° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (1.5 L)
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in 7.2 L absolute ethanol at 50˜55° C
WAIT
Type
WAIT
Details
0˜5° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid was washed with chilled ethanol (500 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 35° C.
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from absolute ethanol (5 L) once more
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 35° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 kg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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